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Compound of Interest

Compound Name: 2-Pyridylacetonitrile

Cat. No.: B1294559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Pyridylacetonitrile (CAS No. 2739-97-1), a versatile building block in pharmaceutical and

chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-Pyridylacetonitrile is C₇H₆N₂ with a molecular weight of 118.14

g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a cyanomethyl

group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The spectra for 2-Pyridylacetonitrile are typically recorded in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The proton NMR spectrum displays distinct signals for the aromatic protons of the pyridine ring

and the aliphatic protons of the methylene group.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-6 ~8.56 Doublet (d) Not available

H-4 ~7.72 Triplet of doublets (td) Not available

H-3 ~7.41 Doublet (d) Not available

H-5 ~7.26 Triplet (t) Not available

-CH₂- ~3.96 Singlet (s) Not applicable

Data sourced from ChemicalBook.[1] Note: Precise coupling constants were not available in the

referenced source, but splitting patterns are consistent with typical pyridine ring systems.

¹³C NMR Data

The ¹³C NMR spectrum shows seven distinct carbon signals, corresponding to the five carbons

of the pyridine ring, the methylene carbon, and the nitrile carbon.

Carbon Assignment Chemical Shift (δ) ppm

C-2 (Pyridine) ~149.8

C-6 (Pyridine) ~149.5

C-4 (Pyridine) ~137.0

C-3 (Pyridine) ~127.8

C-5 (Pyridine) ~123.3

C≡N (Nitrile) ~117.5

-CH₂- ~25.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_2739-97-1_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Data represents typical chemical shifts for 2-substituted pyridines and nitriles. Definitive

experimental values can be accessed from comprehensive databases such as the Spectral

Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Pyridylacetonitrile is characterized by the presence of nitrile and aromatic pyridine ring

vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 C-H Stretch Aromatic (Pyridine)

~2920 C-H Stretch Aliphatic (-CH₂-)

~2250 C≡N Stretch Nitrile

~1590, ~1470, ~1430 C=C, C=N Stretch Aromatic Ring (Pyridine)

Note: Peak positions are approximate and based on characteristic absorption ranges. Definitive

experimental spectra can be accessed from comprehensive databases such as the Spectral

Database for Organic Compounds (SDBS).[2][3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. Electron Ionization (EI) is a common method used for this compound.
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m/z (Mass/Charge Ratio) Relative Intensity (%) Assignment

118 100.0 [M]⁺ (Molecular Ion)

117 1.3 [M-H]⁺

91 17.9 [M-HCN]⁺

78 62.5 [C₅H₄N]⁺ (Pyridyl cation)

64 8.7 [C₄H₂N]⁺

51 17.7 [C₄H₃]⁺

Data sourced from ChemicalBook.[1][4]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation: Weigh approximately 10-20 mg of 2-Pyridylacetonitrile for ¹H NMR (or

50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an

internal reference (δ = 0.00 ppm).

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Acquisition:
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Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-

decoupled sequence is typically used to simplify the spectrum.

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by

phase and baseline correction.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically

diamond or zinc selenide) to subtract atmospheric and crystal absorbances.

Sample Application: Place a small amount (a few milligrams) of solid 2-Pyridylacetonitrile
directly onto the ATR crystal.

Data Acquisition:

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the 2-Pyridylacetonitrile sample into the

mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-

MS) for purified samples. The sample is vaporized in the ion source.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV). This ejects an electron from the molecule, forming a positively charged molecular ion
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([M]⁺) and various fragment ions.

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or magnetic

sector), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The logical flow from a chemical sample to structural elucidation via multiple spectroscopic

techniques is a cornerstone of modern chemical analysis. The following diagram illustrates this

general workflow.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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